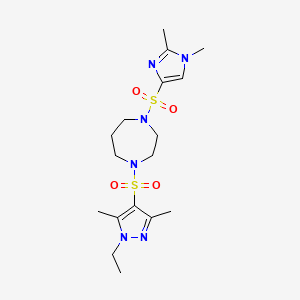
4-fluoro-2-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-2-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide derivative that has shown promising results in various research areas, including cancer treatment, inflammation, and cardiovascular diseases.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological outcomes .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that environmental factors can significantly influence the action of many chemical compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-fluoro-2-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide in lab experiments is its potential for use in cancer research. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation, making it a promising candidate for further investigation. However, one limitation is that it may have off-target effects, as it inhibits the activity of multiple enzymes and signaling pathways. Therefore, further studies are needed to fully understand its effects and potential applications.
Direcciones Futuras
There are several future directions for research on 4-fluoro-2-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide. One area of research could be its potential use in combination with other drugs for cancer treatment. Another area of research could be its effects on other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in scientific research.
Métodos De Síntesis
The synthesis of 4-fluoro-2-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-(2-thiazolyl)phenol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-benzyl-2-chloroacetamide to yield the final product.
Aplicaciones Científicas De Investigación
4-fluoro-2-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide has been shown to have potential applications in scientific research. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. It has also been investigated for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its effects on cardiovascular diseases, as it has been found to have vasodilatory effects.
Propiedades
IUPAC Name |
4-fluoro-2-methyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-12-10-14(18)4-7-16(12)25(21,22)20-11-13-2-5-15(6-3-13)23-17-19-8-9-24-17/h2-10,20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMUVDFVGFKIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2973872.png)

![Tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2973878.png)
![1-[(Propan-2-yl)amino]propan-2-one hydrochloride](/img/structure/B2973883.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2973885.png)



![2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2973890.png)

![Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2973893.png)
![1-methyl-4-[(Z)-3-(4-methylphenyl)-2-phenylsulfanylprop-1-enyl]benzene](/img/structure/B2973894.png)